Cinazepam

Catalog No.
S579020
CAS No.
172986-25-3
M.F
C19H14BrClN2O5
M. Wt
465.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinazepam

CAS Number

172986-25-3

Product Name

Cinazepam

IUPAC Name

4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C19H14BrClN2O5

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25)

InChI Key

NQTRBZXDWMDXAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl

Synonyms

3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzdiazepin-2-one, 3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzdiazepin-2-one hemisuccinate, 3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one, cinazepam

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl

Epilepsy and Seizures

  • Anticonvulsant effects: Clonazepam is a well-documented anticonvulsant medication. Research has shown its effectiveness in controlling various seizure types, including absence seizures, myoclonic seizures, and atonic seizures [National Institutes of Health [NIH], source: ].

Anxiety Disorders

  • Management of anxiety: Clonazepam is used in research to study its effectiveness in managing anxiety disorders like generalized anxiety disorder (GAD) and social anxiety disorder (SAD) [National Library of Medicine [NLM], source: ].

Other Potential Applications

  • Acute mania: Studies suggest clonazepam might be effective in managing acute mania, a phase of bipolar disorder characterized by excessive energy, mood swings, and racing thoughts [National Institutes of Health [NIH], source: ].
  • Burning mouth syndrome (BMS): Recent research explores the use of topical clonazepam for BMS, a chronic condition causing burning sensations in the mouth. Studies suggest it might alleviate burning pain, although further investigation is needed [Nature Journal, source: ].

Cinazepam is an atypical benzodiazepine derivative with the chemical formula C19H14BrClN2O5C_{19}H_{14}BrClN_{2}O_{5} and a molar mass of approximately 465.68 g/mol. It is recognized for its pronounced hypnotic, sedative, and anxiolytic effects, which occur with minimal myorelaxant side effects. Unlike many other benzodiazepines, cinazepam does not disrupt sleep architecture, allowing for an increase in both slow-wave sleep and REM sleep, making it potentially advantageous for treating insomnia and other sleep disorders . The compound acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA on neuronal excitability .

, including:

  • Reduction: Involves the addition of hydrogen or removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
  • Oxidation: Typically involves potassium permanganate or chromium trioxide as reagents.
  • Substitution: This reaction replaces one atom or group with another, often using halogens or nucleophiles .

The major products formed depend on the specific reagents and conditions used, such as carboxylic acids from oxidation or alcohols from reduction.

Cinazepam exerts its biological effects primarily through its interaction with GABA A receptors. It hyperpolarizes the synaptosomal plasma membrane and increases synaptic vesicle acidification, which enhances the uptake of GABA in nerve terminals. This mechanism leads to reduced neuronal excitability and contributes to its sedative properties . The compound is rapidly metabolized in vivo, producing 3-hydroxyphenazepam as its main active metabolite, which also plays a role in modulating GABAergic neurotransmission .

The synthesis of cinazepam involves a multi-step process that typically includes:

  • Starting Material: Reaction of 7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine with butanedioic acid.
  • Reaction Conditions: Use of aprotic solvents and specific catalysts to facilitate the formation of the desired product.
  • Industrial Production: Large-scale synthesis is optimized for high yield and purity, adhering to strict quality control measures .

Cinazepam is primarily used in clinical settings for its sedative and anxiolytic properties. It is particularly noted for:

  • Treating insomnia without significantly disrupting sleep architecture.
  • Providing anxiolytic effects with fewer side effects compared to traditional benzodiazepines.
  • Its potential use in managing anxiety disorders due to its ability to enhance GABAergic transmission .

Cinazepam has been studied for its interactions with various substances. Notably:

  • When combined with atracurium besylate, there is an increased risk or severity of central nervous system depression.
  • Other drugs may also influence the efficacy and safety profile of cinazepam, necessitating careful consideration during co-administration .

Several compounds share structural similarities with cinazepam, including:

  • Diazepam: A well-known benzodiazepine that produces anxiolytic effects but may disrupt sleep architecture more than cinazepam.
  • Flunitrazepam: Another potent benzodiazepine with significant sedative properties but higher potential for dependency.
  • Phenazepam: A benzodiazepine derivative that has anxiolytic effects but may have a different pharmacokinetic profile compared to cinazepam.

Comparison Table

CompoundSedative EffectAnxiolytic EffectSleep Architecture Impact
CinazepamModerateHighMinimal disruption
DiazepamHighVery HighSignificant disruption
FlunitrazepamVery HighHighSignificant disruption
PhenazepamHighModerateVariable impact

Cinazepam's unique profile as a benzodiazepine prodrug allows it to maintain a balance between efficacy and side effects, making it a valuable option in therapeutic settings where traditional benzodiazepines may not be suitable .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

463.97746 g/mol

Monoisotopic Mass

463.97746 g/mol

Heavy Atom Count

28

UNII

U4SS7UFXC7

Other CAS

172986-25-3

Wikipedia

Cinazepam

Dates

Modify: 2023-08-15

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